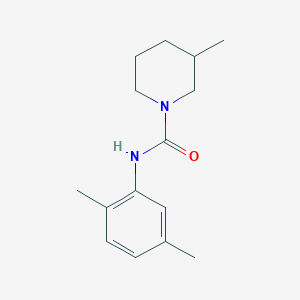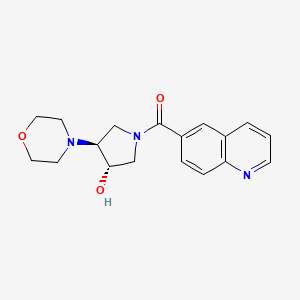![molecular formula C17H19N3OS B5350587 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone, also known as MBET, is a thiosemicarbazone derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This compound binds to the active site of ribonucleotide reductase and prevents the conversion of ribonucleotides to deoxyribonucleotides, leading to DNA damage and cell death. In addition, this compound has been shown to induce oxidative stress and activate the p53 pathway, a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes, including DNA synthesis and repair, cell cycle regulation, apoptosis, and oxidative stress. This compound has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone for laboratory experiments is its potent antitumor activity against various cancer cell lines. This compound has also been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone research, including the development of more efficient synthesis methods, the optimization of this compound formulations for improved bioavailability and efficacy, and the evaluation of this compound in preclinical and clinical studies for cancer treatment. In addition, this compound can be further studied for its potential use in other diseases, such as viral infections and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising thiosemicarbazone derivative that has shown potent antitumor activity and potential advantages for laboratory experiments. This compound inhibits ribonucleotide reductase, induces apoptosis, and inhibits angiogenesis, making it a potential candidate for cancer treatment. Further research is needed to optimize its bioavailability and efficacy and evaluate its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone can be synthesized using various methods, including the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by the reaction with 3-hydroxyacetophenone. Another method involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate. Both methods yield this compound in good yields and purity.
Applications De Recherche Scientifique
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone has been studied for its potential use in cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, liver, and colon cancer. This compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
Propriétés
IUPAC Name |
[(Z)-1-[3-[(2-methylphenyl)methoxy]phenyl]ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-6-3-4-7-15(12)11-21-16-9-5-8-14(10-16)13(2)19-20-17(18)22/h3-10H,11H2,1-2H3,(H3,18,20,22)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQJCITXBSBABA-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)/C(=N\NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5350505.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5350512.png)
![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5350517.png)
![methyl [5-(4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5350522.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)
![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)
![5-bromo-N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5350573.png)

![ethyl 4-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5350588.png)
![5-(4-bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350591.png)
